Cas no 2137720-58-0 (3-Piperidineacetic acid, 3-amino-1-(phenylmethyl)-, 1,1-dimethylethyl ester)

3-Piperidineacetic acid, 3-amino-1-(phenylmethyl)-, 1,1-dimethylethyl ester 化学的及び物理的性質
名前と識別子
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- 3-Piperidineacetic acid, 3-amino-1-(phenylmethyl)-, 1,1-dimethylethyl ester
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- インチ: 1S/C18H28N2O2/c1-17(2,3)22-16(21)12-18(19)10-7-11-20(14-18)13-15-8-5-4-6-9-15/h4-6,8-9H,7,10-14,19H2,1-3H3
- InChIKey: MZWLZOGLGLRUQH-UHFFFAOYSA-N
- ほほえんだ: N1(CC2=CC=CC=C2)CCCC(N)(CC(OC(C)(C)C)=O)C1
3-Piperidineacetic acid, 3-amino-1-(phenylmethyl)-, 1,1-dimethylethyl ester 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-363977-0.25g |
tert-butyl 2-(3-amino-1-benzylpiperidin-3-yl)acetate |
2137720-58-0 | 0.25g |
$683.0 | 2023-03-02 | ||
Enamine | EN300-363977-10.0g |
tert-butyl 2-(3-amino-1-benzylpiperidin-3-yl)acetate |
2137720-58-0 | 10.0g |
$3191.0 | 2023-03-02 | ||
Enamine | EN300-363977-0.5g |
tert-butyl 2-(3-amino-1-benzylpiperidin-3-yl)acetate |
2137720-58-0 | 0.5g |
$713.0 | 2023-03-02 | ||
Enamine | EN300-363977-5.0g |
tert-butyl 2-(3-amino-1-benzylpiperidin-3-yl)acetate |
2137720-58-0 | 5.0g |
$2152.0 | 2023-03-02 | ||
Enamine | EN300-363977-2.5g |
tert-butyl 2-(3-amino-1-benzylpiperidin-3-yl)acetate |
2137720-58-0 | 2.5g |
$1454.0 | 2023-03-02 | ||
Enamine | EN300-363977-0.1g |
tert-butyl 2-(3-amino-1-benzylpiperidin-3-yl)acetate |
2137720-58-0 | 0.1g |
$653.0 | 2023-03-02 | ||
Enamine | EN300-363977-0.05g |
tert-butyl 2-(3-amino-1-benzylpiperidin-3-yl)acetate |
2137720-58-0 | 0.05g |
$624.0 | 2023-03-02 | ||
Enamine | EN300-363977-1.0g |
tert-butyl 2-(3-amino-1-benzylpiperidin-3-yl)acetate |
2137720-58-0 | 1g |
$0.0 | 2023-06-07 |
3-Piperidineacetic acid, 3-amino-1-(phenylmethyl)-, 1,1-dimethylethyl ester 関連文献
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C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
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Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
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4. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114
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Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
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H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
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Patrick Fiorenza,Vito Raineri,Stefan G. Ebbinghaus,Raffaella Lo Nigro CrystEngComm, 2011,13, 3900-3904
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Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221
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Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774
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Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
3-Piperidineacetic acid, 3-amino-1-(phenylmethyl)-, 1,1-dimethylethyl esterに関する追加情報
Introduction to 3-Piperidineacetic acid, 3-amino-1-(phenylmethyl)-, 1,1-dimethylethyl ester (CAS No. 2137720-58-0)
3-Piperidineacetic acid, 3-amino-1-(phenylmethyl)-, 1,1-dimethylethyl ester (CAS No. 2137720-58-0) is a versatile compound with significant applications in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a piperidine ring, an amino group, and a benzyl substituent. These structural elements contribute to its potential as a building block for the synthesis of complex molecules and as a lead compound in drug discovery.
The chemical structure of 3-Piperidineacetic acid, 3-amino-1-(phenylmethyl)-, 1,1-dimethylethyl ester can be represented as follows: C16H25N2O2. The presence of the piperidine ring and the amino group provides this compound with both basic and nucleophilic properties, making it an attractive candidate for various chemical reactions. The benzyl substituent adds aromatic character and can influence the compound's solubility and reactivity in different solvents.
In recent years, there has been growing interest in the use of piperidine derivatives in the development of new pharmaceuticals. Research has shown that compounds containing piperidine rings can exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antipsychotic properties. For instance, a study published in the Journal of Medicinal Chemistry highlighted the potential of piperidine-based compounds as selective inhibitors of specific enzymes involved in inflammatory pathways.
3-Piperidineacetic acid, 3-amino-1-(phenylmethyl)-, 1,1-dimethylethyl ester has been explored for its role in modulating G protein-coupled receptors (GPCRs), which are key targets for many therapeutic agents. GPCRs are involved in numerous physiological processes and are implicated in various diseases. A recent study demonstrated that this compound can act as a potent agonist or antagonist for certain GPCRs, depending on its structural modifications. This versatility makes it a valuable tool for understanding receptor-ligand interactions and for developing novel drugs.
The synthesis of 3-Piperidineacetic acid, 3-amino-1-(phenylmethyl)-, 1,1-dimethylethyl ester typically involves multi-step processes that require careful control of reaction conditions to ensure high yields and purity. One common synthetic route involves the reaction of a piperidine derivative with an appropriate carboxylic acid or ester in the presence of a coupling agent. The choice of reagents and solvents can significantly impact the efficiency and selectivity of the reaction.
In addition to its potential as a drug candidate, 3-Piperidineacetic acid, 3-amino-1-(phenylmethyl)-, 1,1-dimethylethyl ester is also used as an intermediate in the synthesis of other bioactive molecules. For example, it can serve as a precursor for the preparation of peptidomimetics and other small molecules with therapeutic potential. The ability to modify this compound through various functional groups allows researchers to fine-tune its properties for specific applications.
The stability and solubility properties of 3-Piperidineacetic acid, 3-amino-1-(phenylmethyl)-, 1,1-dimethylethyl ester are important considerations for its use in both research and industrial settings. Studies have shown that this compound exhibits good stability under standard laboratory conditions but may require careful handling to avoid degradation during long-term storage or exposure to certain environmental factors.
To ensure the safety and efficacy of compounds like 3-Piperidineacetic acid, 3-amino-1-(phenylmethyl)-, 1,1-dimethylethyl ester, rigorous testing is essential. Preclinical studies often involve evaluating the compound's pharmacokinetic properties, such as absorption, distribution, metabolism, excretion (ADME), and toxicity profiles. These studies help identify any potential issues before advancing to clinical trials.
Clinical trials are a critical step in the drug development process and provide valuable data on the safety and efficacy of new compounds in human subjects. While specific clinical data on 3-Piperidineacetic acid, 3-amino-1-(phenylmethyl)-, 1,1-dimethylethyl ester may be limited at present due to its relatively recent discovery and synthesis methods being refined, ongoing research is expected to shed more light on its therapeutic potential.
In conclusion, 3-Piperidineacetic acid, 3-amino-1-(phenylmethyl)-, 1,1-dimethylethyl ester (CAS No. 2137720-58-0) is a promising compound with diverse applications in medicinal chemistry and pharmaceutical research. Its unique structural features make it an attractive candidate for developing new drugs targeting various biological pathways. As research continues to advance our understanding of this compound's properties and potential uses, it is likely to play an increasingly important role in the field.
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